2-(Cyclopropylmethoxy-d4)-acetic Acid

Description

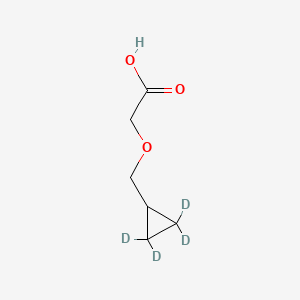

2-(Cyclopropylmethoxy-d4)-acetic acid is a deuterated derivative of (cyclopropylmethoxy)acetic acid, where four hydrogen atoms in the cyclopropylmethoxy group are replaced with deuterium (D) . This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, as deuterium reduces signal interference in spectroscopic analysis and slows metabolic degradation . The compound retains the core structure of its non-deuterated counterpart, featuring a cyclopropane ring attached to a methoxy-acetic acid backbone. Its molecular formula is C₆H₅D₄O₃, with a molecular weight of approximately 141.16 g/mol (adjusted for deuterium substitution) .

Properties

IUPAC Name |

2-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWMURBOFGBWBO-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COCC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy-d4)-acetic Acid typically involves the deuteration of 2-(Cyclopropylmethoxy)-acetic Acid. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: Using deuterium gas (D2) in the presence of a catalyst.

Deuterated Reagents: Employing deuterated reagents such as deuterated methanol (CD3OD) in the synthesis process.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions and catalysts used can vary depending on the desired level of deuteration and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy-d4)-acetic Acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy-d4)-acetic Acid has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy-d4)-acetic Acid depends on its specific application. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation in biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the tracking of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetic Acid Derivatives

| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(Cyclopropylmethoxy-d4)-acetic acid | Cyclopropane, deuterated methoxy, acetic acid | C₆H₅D₄O₃ | ~141.16 |

| (Cyclopropylmethoxy)acetic acid | Cyclopropane, methoxy, acetic acid | C₆H₁₀O₃ | 130.14 |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Bromophenyl, methoxy, acetic acid | C₉H₉BrO₃ | 245.08 |

| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | Benzofuran, cyclohexyl, thioether, acetic acid | C₁₉H₂₄O₃S | 332.44 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorophenoxy, acetic acid | C₈H₆Cl₂O₃ | 221.04 |

Key Observations :

- Cyclopropane vs.

- Deuterium Effects: The deuterated methoxy group in this compound reduces vibrational modes and may weaken hydrogen-bonding interactions compared to the non-deuterated version, affecting crystallization behavior .

Physicochemical Properties

Table 2: Physicochemical Properties

*Deuterium substitution minimally impacts solubility but may alter melting points due to isotopic packing effects .

Stability and Reactivity

- Deuterated compounds exhibit slower degradation in metabolic pathways, extending half-life in biological systems .

Biological Activity

2-(Cyclopropylmethoxy-d4)-acetic Acid is a compound of interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Overview of Biological Activity

The compound is primarily studied for its effects on various biological systems, particularly in the context of neurological disorders and metabolic pathways. Its structure allows it to interact with specific biological targets, leading to various pharmacological effects.

This compound is believed to exert its biological effects through the modulation of neurotransmitter systems and ion channels. Notably, it may affect voltage-gated sodium channels similar to other compounds in its class, which is crucial for regulating neuronal excitability and preventing seizure activity.

Target Interactions

- Voltage-Gated Sodium Channels : The primary target for many anticonvulsants, including derivatives of this compound.

- Phosphodiesterase Inhibition : Emerging evidence suggests that this compound may also influence phosphodiesterase activity, impacting cAMP levels and thus modulating cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. It is metabolized primarily in the liver, where it may be converted into active metabolites that enhance its therapeutic effects.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Metabolism | Hepatic (liver) |

| Elimination Half-life | Variable (dependent on dosage) |

| Excretion | Renal |

Case Studies and Research Findings

- Anticonvulsant Activity : In a study examining the effects of this compound on seizure models in rodents, the compound demonstrated significant anticonvulsant properties. The results indicated a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

- Neuroprotective Effects : Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study showed that treatment with this compound resulted in reduced apoptosis markers in neuronal cultures exposed to neurotoxic agents.

- Metabolic Pathway Studies : Investigations into the metabolic pathways revealed that this compound interacts with several key enzymes involved in energy metabolism. This interaction may enhance insulin sensitivity and glucose uptake in peripheral tissues, indicating potential applications in metabolic disorders such as diabetes.

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies have indicated potential risks associated with high doses, including gastrointestinal irritation and hepatotoxicity. The compound should be handled with care due to its classification as harmful if ingested or if it comes into contact with skin.

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Clinical Trials : Future clinical trials will be essential to establish its efficacy and safety profile in humans.

- Combination Therapies : Investigating its use in combination with other antiepileptic drugs could enhance therapeutic outcomes.

- Mechanistic Studies : Further elucidation of its mechanisms will help optimize its use in various neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.